

Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide

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Compound of Interest

Compound Name: 2-(3,4-Dimethoxyphenyl)propanal

Cat. No.: B3265088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **2-(3,4-Dimethoxyphenyl)propanal**, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(3,4-Dimethoxyphenyl)propanal**. These predictions are derived from the known spectral characteristics of the 3,4-dimethoxyphenyl moiety and the 2-arylpropanal scaffold.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.70	d	1H	H-1 (Aldehyde)
~6.85	d	1H	H-5'
~6.78	dd	1H	H-6'
~6.75	d	1H	H-2'
~3.88	S	3H	OCH ₃
~3.86	S	3H	OCH ₃
~3.60	q	1H	H-2
~1.40	d	3H	H-3

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~201.0	C-1 (C=O)
~149.0	C-4'
~148.5	C-3'
~130.0	C-1'
~120.0	C-6'
~111.5	C-5'
~111.0	C-2'
~56.0	OCH₃
~55.9	OCH₃
~52.0	C-2
~15.0	C-3



Predicted IR Data (Liquid Film/KBr)

Wavenumber (cm⁻¹)	Intensity	Assignment
~2970-2850	Medium-Strong	C-H stretch (aliphatic)
~2830, ~2730	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1605, ~1515	Medium-Strong	C=C stretch (aromatic)
~1260, ~1030	Strong	C-O stretch (ether)

Predicted Mass Spectrometry Data (Electron Ionization,

70 eV)

10 CV		
m/z	Relative Intensity	Assignment
194	Moderate	[M] ⁺ (Molecular Ion)
165	High	[M - CHO]+
151	High	[M - CH ₃ CHO] ⁺ or [C ₉ H ₁₁ O ₂] ⁺
137	Moderate	[C ₈ H ₉ O ₂] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of **2-(3,4-Dimethoxyphenyl)propanal** (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1][2][3][4]



- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium lock signal of CDCl₃. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum with an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[5]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

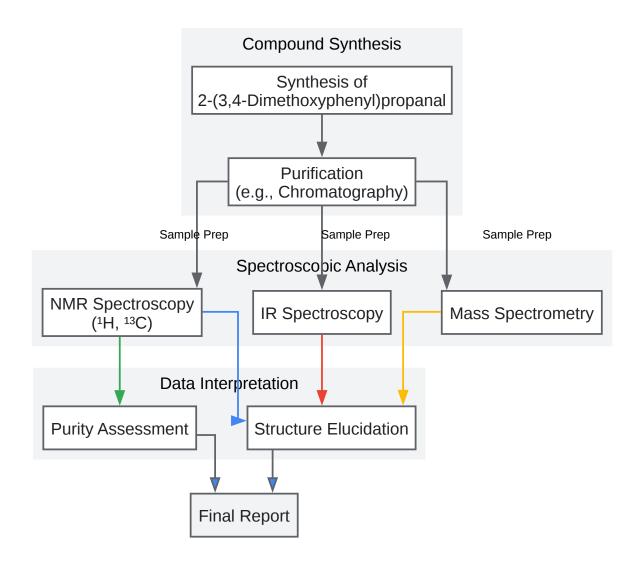


- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecule to ionize and fragment.[6][7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound.

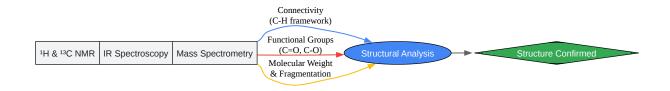




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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.





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Caption: Integration of multiple spectroscopic techniques for structural elucidation.

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